molecular formula C19H10FN3O3S B349177 7-Fluoro-1-(3-pyridinyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886139-44-2

7-Fluoro-1-(3-pyridinyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B349177
M. Wt: 379.4g/mol
InChI Key: AOGNVTMTTRIRPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-1-(3-pyridinyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C19H10FN3O3S and its molecular weight is 379.4g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Fluoro-1-(3-pyridinyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-1-(3-pyridinyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of 7-Fluoro-1-(3-pyridinyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the condensation of 3-pyridinecarboxaldehyde with 2-aminothiazole to form 2-(3-pyridinyl)-1,3-thiazole. This intermediate is then reacted with 4-hydroxycoumarin in the presence of a Lewis acid catalyst to form 7-hydroxy-1-(3-pyridinyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. Finally, the compound is fluorinated using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to obtain the desired product.

Starting Materials
3-pyridinecarboxaldehyde, 2-aminothiazole, 4-hydroxycoumarin, Lewis acid catalyst, N-fluorobenzenesulfonimide (NFSI)

Reaction
Step 1: Condensation of 3-pyridinecarboxaldehyde with 2-aminothiazole to form 2-(3-pyridinyl)-1,3-thiazole., Step 2: Reaction of 2-(3-pyridinyl)-1,3-thiazole with 4-hydroxycoumarin in the presence of a Lewis acid catalyst to form 7-hydroxy-1-(3-pyridinyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione., Step 3: Fluorination of 7-hydroxy-1-(3-pyridinyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to obtain 7-Fluoro-1-(3-pyridinyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.

properties

IUPAC Name

7-fluoro-1-pyridin-3-yl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10FN3O3S/c20-11-3-4-13-12(8-11)16(24)14-15(10-2-1-5-21-9-10)23(18(25)17(14)26-13)19-22-6-7-27-19/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGNVTMTTRIRPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-1-(3-pyridinyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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